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For decades, chloroform-methanol mixtures have been the gold standard for extracting lipids

from a wide range of biological samples. The Folch and Bligh & Dyer methods, both reliant on

chloroform, are lauded for their ability to efficiently extract a broad spectrum of lipid classes.

However, growing concerns over the toxicity of chloroform and the desire for more

streamlined protocols have spurred the development of alternative solvent systems. This guide

provides a comprehensive comparison of chloroform-based extraction methods with popular

alternatives, supported by experimental data, to assist researchers in selecting the optimal

method for their specific lipid analysis needs.

Comparative Efficiency of Lipid Extraction Methods
The choice of solvent system significantly impacts the yield and composition of the extracted

lipidome. While chloroform-based methods are highly effective for a wide array of lipids,

alternative methods can offer advantages in terms of safety, simplicity, or selectivity for

particular lipid classes. The following table summarizes quantitative data on the extraction

efficiency of various methods for different lipid classes.
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Lipid Class
Folch
(Chloroform
/Methanol)

Bligh &
Dyer
(Chloroform
/Methanol)

Acidified
Bligh &
Dyer

MTBE/Meth
anol

Hexane/Iso
propanol

Total Lipids High

High (lower

than Folch for

high-fat

samples)

High High
Moderate to

Low[1]

Triacylglycero

ls (TAGs)
High High High High High

Cholesterol

Esters (CEs)
High High High High High

Phosphatidyl

cholines

(PCs)

High High High High Moderate

Sphingomyeli

ns (SMs)
Moderate Moderate High High Low

Phosphatidyl

ethanolamine

s (PEs)

High High High High Moderate

Phosphatidyli

nositols (PIs)
High Low Moderate Moderate Low

Ceramides

(Cer)
Moderate Low Moderate High High

Lysophosphat

idylcholines

(LPCs)

Low Low High Moderate Low

Cholesterol

Sulfates

(CSs)

Low Low High Low Low
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Note: "High," "Moderate," and "Low" are relative terms based on the compiled experimental

data. The actual extraction efficiency can vary depending on the specific sample matrix and

experimental conditions. The Folch method and acidified Bligh & Dyer method generally show

a higher yield of total lipids.[1] For apolar lipids like triacylglycerols and cholesterol esters, the

hexane-isopropanol method is also highly effective.[2][3] The methanol/MTBE method is

particularly suitable for extracting sphingolipids like ceramides.[2][3]

Experimental Protocols
Detailed and consistent execution of extraction protocols is critical for reproducible and

accurate lipid analysis. Below are the detailed methodologies for the key lipid extraction

techniques discussed.

Folch Method (Chloroform/Methanol)
This method is considered a gold standard for exhaustive lipid extraction from tissues.[1]

Materials:

Chloroform

Methanol

0.9% NaCl solution (or 0.88% KCl solution)

Homogenizer

Centrifuge

Separatory funnel or centrifuge tubes

Rotary evaporator or nitrogen stream evaporator

Procedure:

Homogenize the tissue sample (e.g., 1 g) in 20 volumes of a 2:1 (v/v) chloroform:methanol

mixture (i.e., 20 mL).
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Agitate the homogenate for 15-20 minutes at room temperature.

Filter the homogenate to remove solid particles.

Add 0.2 volumes of 0.9% NaCl solution to the filtrate (i.e., 4 mL for 20 mL of filtrate).

Mix vigorously and centrifuge at low speed to separate the phases.

The lower phase, containing the lipids, is carefully collected. The upper phase contains non-

lipid contaminants.

The collected lower phase is washed with a small volume of a "synthetic upper phase"

(prepared by mixing chloroform, methanol, and 0.9% NaCl in the same proportions used in

the extraction) to remove any remaining non-lipid contaminants.

The final lipid-containing chloroform phase is dried under a stream of nitrogen or using a

rotary evaporator.

Bligh & Dyer Method (Chloroform/Methanol)
A rapid and widely used method, particularly suitable for samples with high water content.[4]

Materials:

Chloroform

Methanol

Distilled water

Vortex mixer

Centrifuge

Procedure:

For a 1 g sample (assuming ~80% water content), add 3 mL of a 1:2 (v/v)

chloroform:methanol mixture.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b151607?utm_src=pdf-body
https://www.benchchem.com/product/b151607?utm_src=pdf-body
https://www.benchchem.com/product/b151607?utm_src=pdf-body
http://cyberlipid.gerli.com/techniques-of-analysis/extraction-handling-of-extracts/liquid-samples-bligh-dyer/
https://www.benchchem.com/product/b151607?utm_src=pdf-body
https://www.benchchem.com/product/b151607?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vortex thoroughly for 2 minutes to form a single-phase solution.

Add 1 mL of chloroform and vortex for 30 seconds.

Add 1 mL of distilled water and vortex for 30 seconds.

Centrifuge at a low speed (e.g., 1000 x g) for 10 minutes to separate the mixture into two

phases.

The lower chloroform layer contains the lipids. The upper aqueous layer contains the non-

lipid components.

Carefully remove the lower chloroform layer using a Pasteur pipette.

The solvent is then evaporated under a stream of nitrogen to yield the lipid extract.

Methyl-tert-butyl ether (MTBE) Method
A safer alternative to chloroform-based methods that offers comparable or, in some cases,

superior extraction for certain lipid classes.[5]

Materials:

Methyl-tert-butyl ether (MTBE)

Methanol

Water

Vortex mixer

Centrifuge

Procedure:

To the sample (e.g., 100 µL of plasma), add 1.5 mL of methanol.

Add 5 mL of MTBE.
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Vortex the mixture and incubate at room temperature with shaking for 1 hour.

Induce phase separation by adding 1.25 mL of water.

Vortex briefly and centrifuge at 1000 x g for 10 minutes.

Two phases will form: the upper organic phase containing the lipids and the lower aqueous

phase.

Carefully collect the upper MTBE layer.

The solvent is evaporated under a stream of nitrogen.

Visualization of Extraction Workflows
The following diagrams illustrate the key steps and differences between the chloroform-based

Folch/Bligh & Dyer methods and the MTBE extraction method.
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Lipid Extraction Workflow Comparison

Chloroform-Based Methods (Folch/Bligh & Dyer) MTBE Method
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Caption: Comparison of Chloroform-based and MTBE lipid extraction workflows.
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A key practical difference highlighted in the workflow is the position of the lipid-containing

organic phase. In chloroform-based methods, the denser chloroform layer is at the bottom,

which can pose a risk of contamination from the upper aqueous phase or the protein interface

during collection.[5] In contrast, the less dense MTBE forms the upper layer, simplifying its

aspiration and reducing the chances of contamination.[5]

Signaling Pathway and Logical Relationships
The selection of an appropriate lipid extraction method is a critical first step in many research

pipelines, influencing downstream analyses and biological interpretations. The following

diagram illustrates the logical relationship between the choice of extraction method and its

impact on the study of a hypothetical signaling pathway involving different lipid classes.

Impact of Extraction Method on Signaling Pathway Analysis

Lipid Extraction Method Hypothetical Signaling Pathway
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Caption: Logical relationship between extraction method and signaling pathway analysis.

This diagram illustrates that the choice of extraction method can selectively enrich for certain

lipid classes, thereby influencing the ability to accurately study specific branches of a signaling

pathway. For instance, a study focused on PI3K/Akt signaling would benefit from the Folch

method due to its high recovery of phosphatidylinositols, while research centered on ceramide-

mediated apoptosis would be better served by the MTBE method.

In conclusion, while chloroform-based methods remain highly effective for broad-spectrum

lipid extraction, researchers should carefully consider the specific goals of their study, the lipid

classes of primary interest, and safety considerations when selecting an extraction protocol.

The data and protocols presented in this guide offer a foundation for making an informed

decision to ensure the generation of high-quality, reliable lipidomics data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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